molecular formula C15H14O5 B6428101 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one CAS No. 137987-87-2

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one

Cat. No. B6428101
CAS RN: 137987-87-2
M. Wt: 274.27 g/mol
InChI Key: ZCHQGGGXYNOBNW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one, commonly known as dihydromethoxyphenoxyethanone (DMPE), is a small organic molecule that has been used in a variety of scientific research applications. DMPE is a versatile compound with a wide range of biochemical and physiological effects. It has been used to study the mechanisms of action of various drugs and to study the effects of various drugs on the body. In addition, DMPE has been used in laboratory experiments to study the effects of various compounds on cells and tissues.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs and to study the effects of various drugs on the body. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been used in laboratory experiments to study the effects of various compounds on cells and tissues. 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has also been used to study the effect of oxidative stress on cells and to study the effects of various compounds on the immune system.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one is not fully understood. However, it is believed that 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed that 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one may act as an anti-inflammatory agent, reducing inflammation in cells and tissues. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one may act as an anti-apoptotic agent, preventing the death of cells.
Biochemical and Physiological Effects
1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and reduce inflammation in cells and tissues. In addition, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one has been shown to have anti-apoptotic effects, preventing the death of cells. It has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one in laboratory experiments has a number of advantages and limitations. One of the advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of experiments. The main limitation is that it is not very stable, and it can degrade over time.

Future Directions

The potential future directions for 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one research are numerous. One potential direction is to explore the effects of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore the effects of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one on other types of cells, such as stem cells. In addition, further research could be done to explore the mechanisms of action of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one and to develop more effective methods of synthesis. Finally, further research could be done to develop new applications of 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one, such as in drug delivery systems.

Synthesis Methods

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethan-1-one can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dihydroxybenzaldehyde and 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds by the condensation of the two molecules to form an intermediate, which is then reduced to the desired product. Other methods of synthesis include the reaction of 3-methoxybenzaldehyde and 2,4-dihydroxybenzene in the presence of a base or the reaction of 2,4-dihydroxybenzaldehyde and 3-methoxybenzene in the presence of a base.

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-11-3-2-4-12(8-11)20-9-15(18)13-6-5-10(16)7-14(13)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQGGGXYNOBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160413
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

CAS RN

137987-87-2
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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